2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid
Description
2-[6-Methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid (CAS: 50332-06-4) is a structurally complex heterocyclic compound with a molecular formula of C₂₂H₂₁NO₈ and a molecular weight of 427.4 g/mol . The molecule features a fused dioxolo[4,5-f]indole core substituted at position 5 with a 3,4,5-trimethoxybenzoyl group and at position 7 with an acetic acid moiety. Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.40 ± 0.1 g/cm³ |
| Boiling Point | 584.7 ± 50.0 °C |
| Predicted pKa | 4.09 ± 0.10 |
Properties
CAS No. |
50332-06-4 |
|---|---|
Molecular Formula |
C22H21NO8 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid |
InChI |
InChI=1S/C22H21NO8/c1-11-13(8-20(24)25)14-7-16-17(31-10-30-16)9-15(14)23(11)22(26)12-5-18(27-2)21(29-4)19(6-12)28-3/h5-7,9H,8,10H2,1-4H3,(H,24,25) |
InChI Key |
WLTPXYFSXYGATR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC3=C(C=C2N1C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OCO3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-dioxolo[4,5-f]indol-7-yl]acetic acid
Stepwise Synthetic Approach
Step 1: Synthesis of the Indole-Dioxolane Core
The indole fused with a 1,3-dioxolo ring system can be prepared by cyclization reactions starting from appropriately substituted phenylhydrazines and aldehydes or ketones that introduce the dioxolane moiety. The methyl group at the 6-position is typically introduced via methylation reactions on the indole ring or by using methyl-substituted starting materials.
Step 2: Introduction of the 3,4,5-Trimethoxybenzoyl Group
The 3,4,5-trimethoxybenzoyl group is introduced through an acylation reaction, often employing 3,4,5-trimethoxybenzoyl chloride or anhydride as the acylating agent. This step is typically conducted under Friedel-Crafts acylation conditions using Lewis acids (e.g., aluminum chloride) or through coupling reactions using activating agents like carbodiimides.
Step 3: Attachment of the Acetic Acid Side Chain
The acetic acid moiety at the 7-position is introduced via alkylation or acylation reactions using haloacetic acid derivatives or their esters. This step may involve:
- Halogenation at the 7-position followed by nucleophilic substitution with a carboxylate equivalent.
- Direct coupling using organometallic reagents or palladium-catalyzed cross-coupling reactions.
Step 4: Final Functional Group Adjustments
The final step includes hydrolysis of esters or protecting groups to yield the free acetic acid and purification of the compound by crystallization or chromatography.
Typical Reaction Conditions and Reagents
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Substituted phenylhydrazines, aldehydes; acid catalysis | Formation of indole-dioxolane core |
| 2 | Friedel-Crafts Acylation | 3,4,5-trimethoxybenzoyl chloride, AlCl3 | Introduces benzoyl substituent |
| 3 | Alkylation/Acylation | Bromoacetic acid or ester, base (e.g., K2CO3) | Attaches acetic acid side chain |
| 4 | Hydrolysis/Deprotection | Acidic or basic hydrolysis | Yields free acetic acid |
Representative Synthetic Route (Hypothetical Example)
- Starting Material : 6-methylindole derivative with a protected dioxolane ring.
- Acylation : React with 3,4,5-trimethoxybenzoyl chloride in the presence of aluminum chloride at low temperature to selectively acylate the 5-position.
- Halogenation : Brominate at the 7-position using N-bromosuccinimide (NBS).
- Nucleophilic Substitution : React the 7-bromo derivative with sodium acetate or potassium acetate to introduce the acetic acid side chain.
- Deprotection and Hydrolysis : Remove protecting groups and hydrolyze esters under acidic conditions to yield the target compound.
Analytical Data and Research Results
Due to the compound's complexity, characterization is essential at each step. Common analytical techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure and substitution pattern.
- Mass Spectrometry (MS) : To verify molecular weight and purity.
- Infrared (IR) Spectroscopy : To identify functional groups such as carbonyl and carboxylic acid.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress.
Sample Data Table for Characterization
| Parameter | Observed Value | Interpretation |
|---|---|---|
| ^1H NMR (CDCl3, 400 MHz) | Signals at δ 7.0–8.0 ppm (aromatic H) | Indole and benzoyl aromatic protons |
| Singlet at δ ~3.8 ppm (methoxy groups) | 3,4,5-trimethoxy substituents | |
| Signal at δ ~3.5 ppm (methylene) | Acetic acid side chain CH2 | |
| MS (ESI) | m/z = Molecular ion peak (M+H)+ | Confirms molecular weight |
| IR (KBr) | 1700 cm^-1 (C=O stretch) | Carbonyl groups present |
| 2500–3300 cm^-1 (broad) | Carboxylic acid O-H stretch |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety, converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-cancer properties due to its ability to inhibit tubulin polymerization.
Biological Research: The compound’s interactions with various biological targets, such as heat shock protein 90 and thioredoxin reductase, make it a valuable tool in studying cellular processes.
Pharmaceutical Development: Its unique structure and bioactivity profile make it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells . It also interacts with other molecular targets such as heat shock protein 90 and thioredoxin reductase, contributing to its anti-cancer and anti-inflammatory properties .
Comparison with Similar Compounds
9-(3-Methoxy-4-hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIo)
- Key Features : Contains a dithia-azatetracyclic scaffold with a methoxy-hydroxyphenyl group.
- Synthesis: Prepared via condensation of thiazolidinone derivatives with aryl aldehydes in acetic acid .
- Comparison: The dithia-aza ring system introduces sulfur atoms, which may confer distinct electronic properties compared to the oxygen-rich dioxoloindole core of the target compound.
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives
- Key Features : Combines indole with a thiazolone moiety via a methylene bridge.
- Synthesis: Achieved by refluxing 2-aminothiazol-4(5H)-one with 3-formylindole derivatives in acetic acid .
- Comparison :
- The thiazolone ring introduces a conjugated system that may enhance UV absorption or redox activity, unlike the electron-rich trimethoxybenzoyl group in the target compound.
- The carboxylic acid group at position 2 of the indole core differs spatially from the acetic acid substituent at position 7 in the dioxoloindole system.
Functional Analogues
Phosphoryl-Acetic Acid Derivatives
- Example: {[5-(6-Amino-5-bromo-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphoryl}-acetic acid
- Key Features : Integrates a phosphoryl group with an acetic acid moiety, often used as enzyme inhibitors or prodrugs.
- Comparison :
Pharmacokinetic and Bioactivity Insights
- Lipophilicity : The target compound’s trimethoxybenzoyl group increases logP compared to analogues with fewer methoxy groups (e.g., 3-methoxy-4-hydroxyphenyl derivatives) .
- Acid Dissociation : The pKa of ~4.09 suggests moderate ionization at physiological pH, contrasting with phosphoryl-acetic acid derivatives (pKa ~1–2) due to the stronger electron-withdrawing effects of phosphorus .
Research Implications and Limitations
- Structural Diversity : Modifications at the indole core (e.g., dioxolo vs. thiazolone rings) significantly alter electronic profiles and bioactivity.
- Data Gaps : Predicted properties (e.g., boiling point, pKa) for the target compound require experimental validation . Comparative bioactivity data (e.g., IC₅₀ values) are absent in the provided evidence.
Q & A
Basic: What are the key physicochemical properties of 2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid, and how do they influence experimental design?
Answer:
The compound (CAS 50332-06-4, C₂₂H₂₁NO₈, MW 427.4 g/mol) has critical properties impacting solubility, stability, and reactivity:
These properties necessitate precise solvent selection (e.g., DMF for recrystallization) and pH-controlled conditions for biological testing.
Basic: What synthetic methodologies are reported for this compound, and how can purity be optimized?
Answer:
Synthesis involves multi-step reactions, including:
Core indole-dioxolo formation via condensation under acidic conditions.
Benzoylation using 3,4,5-trimethoxybenzoyl chloride.
Acetic acid side-chain introduction via nucleophilic substitution.
Key optimization strategies:
- Use anhydrous sodium acetate to control reaction pH and minimize side products .
- Purification via column chromatography (silica gel, chloroform:methanol gradients) to achieve >95% purity .
Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?
Answer:
Standard protocols include:
- Agar dilution (MIC determination against S. aureus, E. coli) using 0.5–128 µg/mL concentrations .
- Time-kill kinetics to assess bactericidal/fungicidal effects over 24–48 hours.
- Biofilm inhibition assays (e.g., crystal violet staining for C. albicans) .
DMSO is preferred as a solvent due to the compound’s limited aqueous solubility.
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies should focus on:
- Substituent variation : Synthesize analogs with modified methoxy groups (e.g., 2,4-dimethoxy vs. 3,4,5-trimethoxy) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the acetic acid moiety with thioacetic acid or ester derivatives to modulate bioavailability .
- In silico docking : Use AutoDock Vina to predict binding affinities to targets like fungal CYP51 or bacterial gyrase .
Advanced: How can contradictory biological activity data be resolved?
Answer:
Contradictions (e.g., variable MICs across studies) may arise from:
- Strain-specific resistance : Validate using standardized ATCC strains.
- Solvent interference : Ensure DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
- Meta-analysis : Pool data from multiple assays (e.g., disk diffusion vs. microbroth dilution) to identify trends .
Advanced: What computational tools can optimize reaction pathways for scaled synthesis?
Answer:
- Reaction path search : Use quantum chemical software (Gaussian, ORCA) to model intermediates and transition states .
- Machine learning : Train models on existing triazole/thiazole synthesis data to predict optimal catalysts (e.g., Pd/C vs. CuI) .
- Process simulation : Aspen Plus for continuous flow reactor design to enhance yield (>80%) and reduce waste .
Advanced: What analytical techniques are critical for characterizing degradation products?
Answer:
- LC-MS/MS : Identify hydrolytic byproducts (e.g., demethylated benzoyl derivatives) with a C18 column (0.1% formic acid gradient) .
- NMR (²H/¹³C) : Track deuterium exchange in stability studies under accelerated conditions (40°C/75% RH) .
- XRD : Resolve crystalline vs. amorphous degradation forms impacting solubility .
Advanced: How does the compound’s fluorescence or UV absorbance aid in cellular uptake studies?
Answer:
- Confocal microscopy : Utilize intrinsic fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) to track subcellular localization in HEK293 cells .
- Flow cytometry : Quantify uptake kinetics using FITC-conjugated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
